molecular formula C13H16FN5 B2970473 N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine CAS No. 2415509-68-9

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine

Cat. No.: B2970473
CAS No.: 2415509-68-9
M. Wt: 261.304
InChI Key: BOYYGRDAFGUJBR-UHFFFAOYSA-N
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Description

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine is a synthetic organic compound that belongs to the class of aminopyrimidines This compound is characterized by its unique structure, which includes a dimethylamino group attached to a pyridine ring, a fluorine atom, and a methyl group on a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method involves the following steps:

    Formation of the Pyridine Intermediate: The starting material, 2-chloropyridine, undergoes a nucleophilic substitution reaction with dimethylamine to form 2-(dimethylamino)pyridine.

    Alkylation: The 2-(dimethylamino)pyridine is then alkylated using a suitable alkylating agent, such as methyl iodide, to introduce the methyl group at the 3-position of the pyridine ring.

    Formation of the Pyrimidine Ring: The alkylated pyridine intermediate is then subjected to a cyclization reaction with appropriate reagents to form the pyrimidine ring. This step often involves the use of a fluorinated reagent to introduce the fluorine atom at the 5-position of the pyrimidine ring.

    Final Amination:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and amino positions, using nucleophiles such as thiols, amines, or halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Thiols, amines, halides, dimethyl sulfoxide (DMSO) as solvent.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted pyrimidines or pyridines.

Scientific Research Applications

N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. The presence of the fluorine atom enhances its binding affinity and specificity, making it a potent inhibitor or modulator of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-chloro-6-methylpyrimidin-4-amine
  • N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-bromo-6-methylpyrimidin-4-amine
  • N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-iodo-6-methylpyrimidin-4-amine

Uniqueness

The uniqueness of N-{[2-(dimethylamino)pyridin-3-yl]methyl}-5-fluoro-6-methylpyrimidin-4-amine lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it more effective in its applications compared to its halogenated analogs.

Properties

IUPAC Name

N-[[2-(dimethylamino)pyridin-3-yl]methyl]-5-fluoro-6-methylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FN5/c1-9-11(14)12(18-8-17-9)16-7-10-5-4-6-15-13(10)19(2)3/h4-6,8H,7H2,1-3H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYYGRDAFGUJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NCC2=C(N=CC=C2)N(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FN5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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